molecular formula C5HBr2F2N B13465402 2,5-Dibromo-3,6-difluoropyridine

2,5-Dibromo-3,6-difluoropyridine

Cat. No.: B13465402
M. Wt: 272.87 g/mol
InChI Key: SWTYHYZZPHCYNZ-UHFFFAOYSA-N
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Description

This compound is part of a broader class of halogenated heterocycles, which are critical intermediates in pharmaceutical, agrochemical, and materials science applications due to their reactivity and ability to undergo cross-coupling reactions.

Properties

Molecular Formula

C5HBr2F2N

Molecular Weight

272.87 g/mol

IUPAC Name

2,5-dibromo-3,6-difluoropyridine

InChI

InChI=1S/C5HBr2F2N/c6-2-1-3(8)4(7)10-5(2)9/h1H

InChI Key

SWTYHYZZPHCYNZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1Br)F)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-3,6-difluoropyridine typically involves the halogenation of pyridine derivatives. One common method is the nucleophilic substitution reaction, where fluorine atoms are introduced into the pyridine ring. For example, 2,5-difluoropyridine can be prepared by the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide . Bromination can then be achieved using reagents such as bromine or N-bromosuccinimide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using efficient and cost-effective reagents. The use of automated reactors and continuous flow systems can enhance the yield and purity of the final product. Safety measures are crucial due to the reactive nature of halogenating agents.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-3,6-difluoropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can form new carbon-carbon or carbon-heteroatom bonds through coupling reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various fluorinated or brominated pyridine derivatives .

Scientific Research Applications

2,5-Dibromo-3,6-difluoropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3,6-difluoropyridine involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The electron-withdrawing effects of the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various targets. These interactions can modulate biological pathways and chemical reactions, making the compound valuable in research and development .

Comparison with Similar Compounds

Key Observations :

  • The highest similarity (0.89) is observed with 2,5-Dibromo-3,6-dimethylpyridine, where fluorine atoms in the target compound are replaced by methyl groups.
  • 2,3,5-Tribromo-6-methylpyridine (similarity 0.86) introduces a third bromine atom, which likely enhances electrophilicity and molecular weight, impacting solubility and crystallization behavior .
2.2 Physicochemical and Reactivity Differences
  • Electron-Withdrawing vs. Electron-Donating Groups: The fluorine atoms in the target compound are strong electron-withdrawing groups, which polarize the pyridine ring and enhance its susceptibility to nucleophilic aromatic substitution.
  • Boiling Points and Solubility : Fluorine’s high electronegativity and small atomic radius may lower the boiling point and increase the solubility of the target compound in polar aprotic solvents compared to its methyl-substituted analog.
  • Crystallography and Stability : Halogenated pyridines often exhibit distinct crystallographic packing patterns. For example, bromine’s heavy atom effect facilitates X-ray diffraction studies, as seen in SHELX-refined structures of related compounds .

Biological Activity

2,5-Dibromo-3,6-difluoropyridine is a halogenated pyridine derivative with significant potential in medicinal chemistry and biological applications. Its molecular structure, characterized by two bromine and two fluorine substituents on the pyridine ring, influences its reactivity and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with structurally similar compounds.

  • Molecular Formula : C5HBr2F2N
  • Molecular Weight : 272.87 g/mol
  • IUPAC Name : this compound

The presence of halogen atoms enhances the compound's binding affinity to various biomolecular targets through mechanisms such as halogen bonding. This unique feature is crucial for its potential applications in drug development.

Research indicates that this compound interacts with multiple biomolecular targets. The electron-withdrawing nature of the bromine and fluorine atoms increases the compound's reactivity and affinity for these targets. Notably, studies suggest its involvement in:

  • Enzyme Inhibition : The compound may inhibit specific enzymes crucial for cellular processes, potentially leading to therapeutic effects in diseases such as cancer.
  • Antimicrobial Activity : Preliminary studies indicate that it could exhibit antimicrobial properties against certain pathogens.

Case Studies

Comparative Analysis with Similar Compounds

The biological activity of this compound can be further understood by comparing it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
2,6-Dibromo-3,5-difluoropyridineSimilar halogenation pattern but different substitutionAnticancer activity reported
2,5-DibromopyridineLacks fluorine atoms; different chemical behaviorLimited data on biological activity
2,6-DifluoropyridineContains only fluorine; distinct reactivityAntimicrobial properties noted

This comparison reveals that while structural similarities exist among these compounds, variations in substitution patterns significantly influence their biological activities.

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